molecular formula C4HBrF8O B1371617 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether CAS No. 117382-22-6

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether

Cat. No.: B1371617
CAS No.: 117382-22-6
M. Wt: 296.94 g/mol
InChI Key: PQYYZHFOOPHVJM-UHFFFAOYSA-N
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Description

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether is a fluorinated organic compound with the molecular formula C4H2BrF8O. This compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether can be synthesized through the bromination of 1,1,2,2-tetrafluoroethane. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out at elevated temperatures, often above 400°C . The reaction proceeds as follows:

CF3CHF2+Br2CF3CHFBr\text{CF}_3\text{CHF}_2 + \text{Br}_2 \rightarrow \text{CF}_3\text{CHFBr} CF3​CHF2​+Br2​→CF3​CHFBr

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluoroethane by removing the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanol or amine derivatives.

    Reduction: Formation of 1,1,2,2-tetrafluoroethane.

    Oxidation: Formation of corresponding acids or other oxidized products.

Scientific Research Applications

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Employed in studies involving fluorinated analogs of biological molecules.

    Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and solvents.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1,1,2,2-tetrafluoroethane: Similar in structure but lacks the additional tetrafluoroethoxy group.

    1,1,2,2-Tetrafluoroethane: A simpler compound without the bromine atom.

    1-Bromo-2-iodo-1,1,2,2-tetrafluoroethane: Contains both bromine and iodine atoms, offering different reactivity.

Uniqueness

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether is unique due to the presence of both bromine and multiple fluorine atoms, as well as the tetrafluoroethoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether (CAS No. 117382-22-6) is a fluorinated organic compound characterized by its unique molecular structure that includes bromine and multiple fluorine atoms. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

The molecular formula of this compound is C4H2BrF8O. Its structure contributes to its stability and reactivity, making it suitable for diverse applications.

PropertyValue
Molecular FormulaC4H2BrF8O
Molecular Weight270.95 g/mol
AppearanceColorless liquid
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interactions with various biomolecules. It is suggested that the electron-withdrawing nature of the bromine and fluorine atoms enhances its ability to interact with enzymes and proteins involved in cellular processes.

Targeted Biological Pathways

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic pathways.
  • Cell Signaling Modulation : It has been observed to affect cell signaling pathways by modulating key proteins involved in these processes.

Biological Activities

Research indicates that imidazolinone derivatives, which include compounds like this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Exhibits potential antibacterial and antifungal properties.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Potential : Preliminary studies suggest that it may have tumor-suppressing capabilities.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar fluorinated compounds. While specific data on this compound is limited, insights can be drawn from related compounds.

Table 2: Summary of Relevant Studies

Study ReferenceCompound StudiedFindings
Imidazolinone DerivativesShowed antibacterial and anticancer properties
Fluorinated EthersIndicated potential for use in pharmaceuticals
HydrofluoroethersDemonstrated low toxicity and high stability

Dosage Effects in Animal Models

Research on dosage effects indicates variability in biological response based on concentration levels. Lower doses of related fluorinated compounds have shown beneficial effects in modulating enzyme activity and improving cellular function.

Metabolic Pathways

The metabolism of this compound involves interactions with various enzymes that facilitate its breakdown and utilization within biological systems. Understanding these pathways is crucial for evaluating its safety and efficacy in potential therapeutic applications.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF8O/c5-3(10,11)4(12,13)14-1(6)2(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYYZHFOOPHVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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